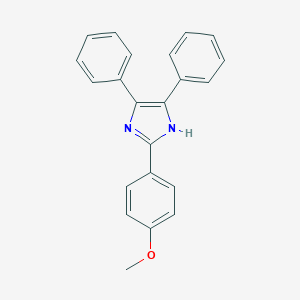![molecular formula C10H15N3O3 B159270 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol CAS No. 10228-03-2](/img/structure/B159270.png)
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol, also known as MNTX, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNTX is a derivative of the opioid receptor agonist morphine, and it has been shown to have a high affinity for the mu-opioid receptor.
Mecanismo De Acción
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol acts as a mu-opioid receptor agonist, meaning that it binds to and activates the mu-opioid receptor in the brain and spinal cord. Activation of the mu-opioid receptor leads to a decrease in pain perception and an increase in feelings of pleasure and reward. This compound also has some affinity for the delta-opioid receptor, but it has little to no affinity for the kappa-opioid receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to decrease pain perception, increase locomotor activity, and decrease body temperature. This compound has also been shown to decrease the rewarding effects of morphine and other opioids, suggesting that it may have potential as a treatment for opioid addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol in lab experiments is that it has a high affinity for the mu-opioid receptor, making it a useful tool for studying the role of the mu-opioid receptor in pain perception and addiction. However, one limitation of using this compound is that it is a synthetic compound, and its effects may not be representative of natural opioids produced by the body.
Direcciones Futuras
There are several future directions for research on 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol. One area of research is the development of this compound-based drugs for pain management and addiction treatment. Another area of research is the study of the biochemical and physiological effects of this compound in different animal models and in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a tool for studying the mu-opioid receptor.
Métodos De Síntesis
The synthesis of 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol involves several steps. First, 4-nitro-2-aminotoluene is reacted with formaldehyde and sodium bisulfite to form 2-(4-nitrophenyl)ethanol. This compound is then reacted with methylamine to form 2-[N-methyl-4-nitroanilino]ethanol. Finally, this compound is reduced with sodium borohydride to form this compound.
Aplicaciones Científicas De Investigación
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol has been studied for its potential use in scientific research in several areas. One area of research is pain management. This compound has been shown to have analgesic effects in animal models of pain, and it may have potential as a non-addictive alternative to traditional opioid pain medications.
Another area of research is addiction. This compound has been shown to reduce the rewarding effects of morphine and other opioids in animal models, suggesting that it may have potential as a treatment for opioid addiction.
Propiedades
Número CAS |
10228-03-2 |
|---|---|
Fórmula molecular |
C10H15N3O3 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol |
InChI |
InChI=1S/C10H15N3O3/c1-11-9-4-3-8(12(2)5-6-14)7-10(9)13(15)16/h3-4,7,11,14H,5-6H2,1-2H3 |
Clave InChI |
WFQYZMBZJONURU-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)N(C)CCO)[N+](=O)[O-] |
SMILES canónico |
CNC1=C(C=C(C=C1)N(C)CCO)[N+](=O)[O-] |
Otros números CAS |
10228-03-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



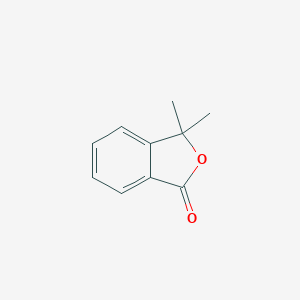
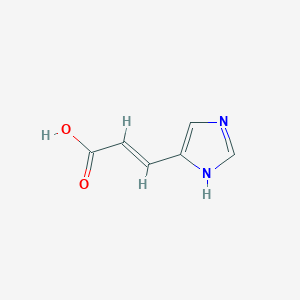


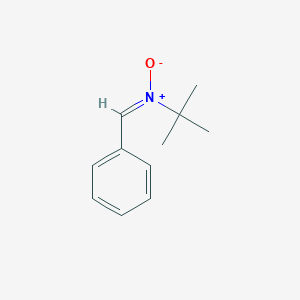
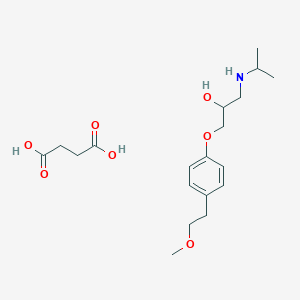
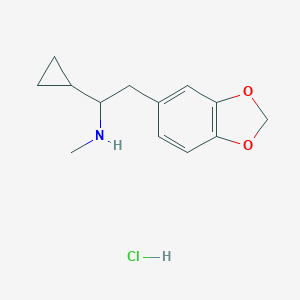
![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)


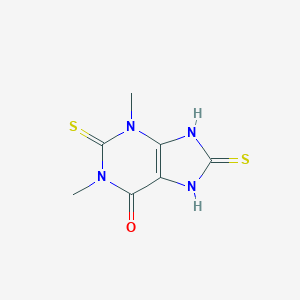

![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)
